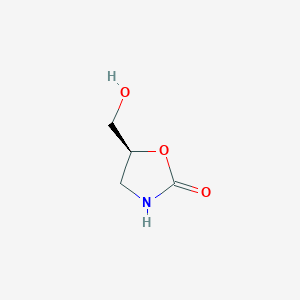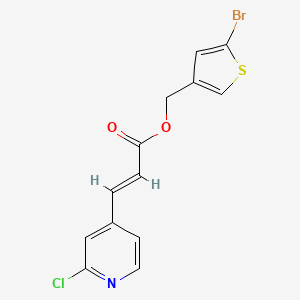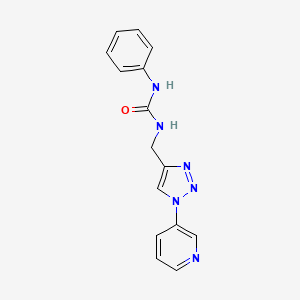![molecular formula C26H26ClN5O B2392338 (4-(4-Chlorophenyl)piperazin-1-yl)(7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone CAS No. 1251612-50-6](/img/structure/B2392338.png)
(4-(4-Chlorophenyl)piperazin-1-yl)(7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4-Chlorophenyl)piperazin-1-yl)(7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone is a useful research compound. Its molecular formula is C26H26ClN5O and its molecular weight is 459.98. The purity is usually 95%.
BenchChem offers high-quality (4-(4-Chlorophenyl)piperazin-1-yl)(7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-Chlorophenyl)piperazin-1-yl)(7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Activity
Piperazine derivatives have been explored for their antibacterial properties. The novel compound could potentially exhibit antibacterial activity. Researchers often evaluate such compounds against various bacterial strains to assess their effectiveness in inhibiting bacterial growth. Further studies, including in vitro and in vivo experiments, would be necessary to validate its antibacterial potential .
Antifungal Properties
Given the structural features of the compound, it might also possess antifungal activity. Researchers can investigate its efficacy against fungal pathogens, such as Candida species or Aspergillus. Antifungal assays, MIC (minimum inhibitory concentration) determination, and cytotoxicity studies are essential to evaluate its antifungal potential .
Mannich Reaction and Drug Development
The incorporation of piperazine moieties via Mannich reactions has been widely explored in drug development. Piperazine-containing compounds have found applications in various therapeutic areas, including antihistamines, antipsychotics, antidepressants, and antiviral drugs. The Mannich reaction allows for the introduction of diverse functional groups, influencing the pharmacokinetic properties of the resulting compounds .
Fluorophores and Solvatofluorochromic Effects
The pyrazolo[1,5-a]pyrimidine scaffold in the compound could serve as a fluorophore. Researchers might investigate its fluorescence properties, solvatofluorochromic effects, and potential applications in imaging or sensing. The dipole moment changes (Δμ) associated with this compound could be of interest .
Linking with Bioactive Molecules
Considering the compound’s structure, it could serve as a valuable intermediate for linking with other bioactive molecules. Researchers could explore amide bond formation with compounds possessing complementary activities. For instance, coupling with 1-(4-chlorophenyl)cyclopropanecarboxylic acid could yield hybrid molecules with dual functionalities .
Psychoactive Properties
While not directly related to scientific research, it’s worth noting that piperazine derivatives have been used illicitly as psychoactive substances. Understanding the compound’s potential effects on the central nervous system could be relevant for broader drug safety considerations .
作用機序
特性
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-[7-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O/c1-18(2)19-3-5-20(6-4-19)24-11-12-28-25-23(17-29-32(24)25)26(33)31-15-13-30(14-16-31)22-9-7-21(27)8-10-22/h3-12,17-18H,13-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJNVPQHZTZONO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Chlorophenyl)piperazin-1-yl)(7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-(4-(tert-butyl)phenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2392255.png)
![1-{7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}piperidine-4-carboxylic acid](/img/structure/B2392256.png)


![2-(2-(4-Chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2392261.png)



![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2392268.png)

![N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]but-2-ynamide](/img/structure/B2392270.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2392277.png)
![Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate](/img/structure/B2392278.png)